Spongidepsin

Description

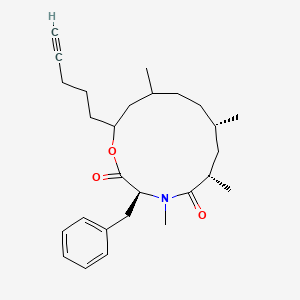

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H39NO3 |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

(3S,6S,8S)-3-benzyl-4,6,8,11-tetramethyl-13-pent-4-ynyl-1-oxa-4-azacyclotridecane-2,5-dione |

InChI |

InChI=1S/C27H39NO3/c1-6-7-9-14-24-18-21(3)16-15-20(2)17-22(4)26(29)28(5)25(27(30)31-24)19-23-12-10-8-11-13-23/h1,8,10-13,20-22,24-25H,7,9,14-19H2,2-5H3/t20-,21?,22-,24?,25-/m0/s1 |

InChI Key |

POCWPUILAAGBLK-AZQWGEHQSA-N |

Isomeric SMILES |

C[C@H]1CCC(CC(OC(=O)[C@@H](N(C(=O)[C@H](C1)C)C)CC2=CC=CC=C2)CCCC#C)C |

Canonical SMILES |

CC1CCC(CC(OC(=O)C(N(C(=O)C(C1)C)C)CC2=CC=CC=C2)CCCC#C)C |

Synonyms |

spongidepsin |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Spongidepsin

Source Organism and Geographic Origin

Spongia sp. as a Biosynthetic Producer

Spongidepsin was first isolated from a marine sponge belonging to the genus Spongia. nih.govpurdue.eduthieme-connect.com Sponges of this genus are known to produce a diverse array of secondary metabolites, including terpenes, sterols, and macrolides. nih.govsemanticscholar.org The specific species of Spongia that produces this compound was collected from the waters of Vanuatu, an island nation in the South Pacific Ocean. nih.gov

Ecological Context of this compound Production

Marine sponges are sessile organisms and, as such, have evolved a sophisticated chemical defense system to deter predators, compete for space, and prevent fouling by microorganisms. The production of secondary metabolites like this compound is believed to play a crucial role in these ecological interactions. While the specific ecological function of this compound has not been definitively established, it is hypothesized that its potent cytotoxicity contributes to the chemical defense arsenal (B13267) of its producing sponge, Spongia sp.

Initial Isolation Methodologies from Marine Sponges

The isolation of this compound from the crude extract of the marine sponge is a multi-step process that relies on a combination of extraction and chromatographic techniques to separate the compound of interest from a complex mixture of other metabolites.

Extraction and Purification Strategies

The initial step in the isolation of this compound involves the extraction of the sponge biomass with organic solvents to obtain a crude extract. This extract is then subjected to a series of purification steps. A common strategy involves solvent partitioning to separate compounds based on their polarity. For instance, a crude extract might be partitioned between hexane (B92381) and a methanol-water mixture to separate nonpolar and polar compounds. google.com Further purification often involves bioassay-guided fractionation, where the fractions are tested for their biological activity to guide the isolation of the active compound. mdpi.com

Chromatographic Techniques Employed in Isolation

Chromatography is the cornerstone of natural product isolation. A variety of chromatographic techniques are employed to purify this compound from the complex crude extract. These typically include:

Column Chromatography: Often the first step in purification, using stationary phases like silica (B1680970) gel or neutral alumina (B75360) to separate compounds based on polarity. google.comwiley-vch.de

Gel Permeation Chromatography: Techniques like Sephadex LH-20 chromatography are used to separate compounds based on their size. google.com

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique critical for the final purification of this compound. Reversed-phase columns, such as C18, are commonly used with solvent systems like methanol/water or acetonitrile/water to yield the pure compound. mdpi.com

| Chromatographic Technique | Stationary Phase | Eluent/Mobile Phase Examples | Separation Principle |

| Column Chromatography | Silica Gel, Neutral Alumina | Hexane-Ethyl Acetate (B1210297) gradients, Dichloromethane-Methanol gradients | Polarity |

| Gel Permeation Chromatography | Sephadex LH-20 | Methanol | Size Exclusion |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol/Water, Acetonitrile/Water | Polarity (Hydrophobicity) |

Elucidation and Confirmation of this compound's Chemical Structure

Determining the precise chemical structure of a novel natural product like this compound is a challenging task that relies on a combination of spectroscopic methods and, ultimately, total synthesis for confirmation.

The structure of this compound was primarily elucidated through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comjeolusa.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the molecular framework. These techniques provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

Key spectroscopic data used for the structural elucidation of this compound include:

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyls and carbonyls. mdpi.com |

| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. mdpi.com |

| COSY (Correlation Spectroscopy) | Establishes proton-proton (H-H) correlations, identifying adjacent protons. mdpi.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (C-H). mdpi.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments. mdpi.com |

| TOCSY (Total Correlation Spectroscopy) | Identifies all protons within a spin system. mdpi.com |

Through the detailed analysis of these spectra, the planar structure of this compound was determined to be a 13-membered cyclodepsipeptide. thieme-connect.com This macrocycle is composed of a 9-hydroxy-2,4,7-trimethyltetradeca-14-ynoic acid moiety and an N-methylphenylalanine residue. google.com

Application of Advanced Spectroscopic Techniques for Structural Determination

The initial elucidation of this compound's planar structure was a meticulous process relying on a suite of advanced spectroscopic techniques. mdpi.com Spectroscopy, which studies the interaction of electromagnetic radiation with matter, is a cornerstone of modern chemical analysis. cecmohali.org

Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, TOCSY, HSQC, and HMBC), was pivotal in piecing together the carbon framework of the molecule. mdpi.com These NMR methods allow for the detailed mapping of proton and carbon environments and their connectivities within the molecule. jchps.com For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial in confirming the ester linkage that closes the 13-membered macrocyclic ring. mdpi.com

Further confirmation of the molecular formula and the presence of specific functional groups was achieved through mass spectrometry (MS). jchps.com Infrared (IR) spectroscopy provided evidence for the presence of key functional groups, such as the alkyne, which was also supported by ¹³C NMR data. mdpi.comjchps.com Ultraviolet (UV) spectroscopy was also employed to identify chromophores within the molecule. jchps.com

Assignment of Relative and Absolute Stereochemistry

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in understanding a natural product's biological activity. For this compound, this proved to be a challenging endeavor. The initial investigation assigned the L-configuration to the N-methylphenylalanine residue using the Marfey HPLC method on the acid hydrolysate of the natural product. mdpi.com

An NMR-based approach, known as Murata's method, which utilizes the analysis of coupling constants (³J(H,H) and ²,³J(C,H)) in conjunction with ROESY (Rotating-frame Overhauser Effect Spectroscopy) data, was employed to determine the relative configuration at the C-2 and C-4 positions. mdpi.com However, due to signal overlap in the NMR spectra, the stereochemistry at the C-7 and C-9 positions could not be determined at that time. mdpi.com The definitive assignment of the absolute stereochemistry of all four stereocenters was later achieved through enantioselective total synthesis. nih.govresearchgate.net

Structural Revisions and Refinements in this compound Research

The journey to fully characterize this compound's structure involved subsequent revisions and refinements. Initial reports laid the groundwork for the planar structure, but the complete stereochemical picture remained elusive. mdpi.com It was the independent total syntheses of this compound that ultimately confirmed both the relative and absolute configurations, leading to a revision of the initially proposed structure. researchgate.netcanterbury.ac.nzresearchgate.netnih.gov This iterative process of isolation, spectroscopic analysis, and synthetic confirmation is a common theme in the structural elucidation of complex natural products. The final, confirmed structure of (-)-spongidepsin is (2R,4R,7R,9R,16S)-spongidepsin. mdpi.com

Contemporary Approaches for Natural Product Structure Determination

The challenges encountered in the structural elucidation of molecules like this compound have spurred the development of even more powerful analytical techniques.

Utility of Single-Crystal X-ray Diffraction in Complex Molecular Systems

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. rigaku.comrigaku.com This technique provides an unambiguous determination of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. aip.orgresearchgate.net The primary limitation of SC-XRD is the requirement to grow a suitable single crystal of the compound, which can be a significant hurdle for many complex natural products that are often isolated as non-crystalline oils or amorphous solids. researchgate.net

Total and Formal Syntheses of Spongidepsin

Historical Development of Synthetic Strategies Towards Spongidepsin

The initial challenge in the synthesis of this compound was the determination of the absolute configuration of its five stereogenic centers. acs.orgnih.gov The structure was first established through spectroscopic analysis, which identified the presence of an L-configured N-methylphenylalanine residue. acs.org The absolute stereochemistries of the remaining four chiral centers were definitively assigned through the process of total synthesis. nih.govpurdue.edu

The first total syntheses were reported in 2004 by the research groups of Forsyth and Ghosh, which solidified the full stereochemical assignment of (-)-spongidepsin. nih.gov Since these initial reports, several other research groups have contributed to the field, developing a variety of formal and total syntheses. researchgate.net A common theme across many of these synthetic endeavors is a convergent approach, where different fragments of the molecule are synthesized independently before being coupled together. researchgate.netpurdue.edu The primary distinctions between the various synthetic routes lie in the methodologies used to construct the key fragments, particularly the C1–C5 and the C6–C11/C13 segments, as the strategies for their subsequent connection are often similar. researchgate.net

Key reactions that have proven instrumental across multiple syntheses include enzymatic desymmetrization, diastereoselective alkylations, and various powerful bond-forming reactions to construct the macrocycle. purdue.educore.ac.uk The development of these strategies has not only made this compound more accessible for further study but has also showcased the advancement of modern asymmetric synthesis techniques. researchgate.net

Retrosynthetic Disconnections and Key Synthetic Precursors

A convergent strategy is a hallmark of most this compound syntheses, involving the initial disconnection of the macrocycle into smaller, more manageable fragments. The most common retrosynthetic approach involves breaking the macrolactam at the amide bond and the ester linkage, leading to a linear precursor. This precursor is typically further disconnected into two or three key fragments.

A representative retrosynthetic analysis, such as that employed by Forsyth, disconnects (-)-spongidepsin into key fragments: a C1-C5 carboxylic acid, a C6-C11 fragment, and an N-methylphenylalanine unit. researchgate.netresearchgate.net Similarly, other syntheses, like the one from Cossy's group, envision a diene precursor for a ring-closing metathesis reaction, which is itself assembled from key fragments. acs.org Negishi's synthesis also utilized a fragment-based approach, targeting a C1-C5 fragment and a C6-C13 fragment. nih.gov

This compound possesses a complex stereochemical structure with five chiral centers. acs.org The absolute configurations of these centers in the naturally occurring (-)-enantiomer have been established through total synthesis. nih.gov

The key stereogenic centers are located at positions C2, C4, C7, C9, and the α-carbon of the N-methylphenylalanine residue. The N-methylphenylalanine component was identified early on as having the L-configuration. acs.org The remaining four stereocenters within the polyketide chain required significant synthetic effort to be unambiguously assigned. nih.govpurdue.edu The control of these stereocenters is a critical challenge in any total synthesis of this compound, and various asymmetric reactions have been employed to install the correct stereochemistry.

| Chiral Center | Established Absolute Configuration in (-)-Spongidepsin |

| C2 | S |

| C4 | S |

| C7 | R |

| C9 | R |

| N-Methylphenylalanine (α-carbon) | S |

This table outlines the established absolute configuration of the five chiral centers in (-)-spongidepsin.

The synthesis of this compound is an excellent example of fragment-based synthesis, a powerful strategy in the construction of complex natural products. This approach involves the independent synthesis of key structural fragments of the target molecule, which are then coupled together in the later stages of the synthesis.

In the context of this compound, typical fragment divisions include:

A C1–C5 fragment: This portion often contains the stereocenters at C2 and C4. Syntheses have utilized starting materials like the Roche ester to set this stereochemistry. acs.orgresearchgate.net

A C6–C13 (or C6-C11) fragment: This fragment houses the C7 and C9 stereocenters. Various methods, including diastereoselective alkylations and enzymatic desymmetrization, have been used to control the stereochemistry in this segment. acs.orgpurdue.educore.ac.uk

An amino acid component: This is typically L-N-methylphenylalanine or a derivative thereof. acs.org

Once these fragments are prepared, they are assembled. For example, an esterification reaction might connect the C6-C13 fragment with the N-methylphenylalanine unit, followed by an amide bond formation with the C1-C5 fragment to create the linear precursor for macrocyclization. nih.gov This convergent approach allows for flexibility and efficiency, as the individual fragments can be optimized separately before the crucial coupling and cyclization steps. researchgate.netpurdue.edu

Identification of Key Chirality Centers

Diverse Methodologies in Total Synthesis

The various total syntheses of this compound have served as a platform for demonstrating the utility of powerful and diverse synthetic methodologies. Among the most notable are Ring-Closing Metathesis for the formation of the macrocycle and the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes for stereocontrolled fragment synthesis.

Ring-Closing Metathesis (RCM) has become a cornerstone of macrocyclization in modern organic synthesis, and its application has been pivotal in several total syntheses of this compound. acs.orgresearchgate.net This reaction typically employs a ruthenium-based catalyst, such as a Grubbs catalyst, to form a new double bond and close a ring from a linear diene precursor. acs.org

In a typical RCM-based approach to this compound, the fully functionalized linear precursor, containing terminal alkenes, is subjected to RCM conditions. acs.orgresearchgate.net This strategy was effectively used in the synthesis reported by Cossy's group to construct the 13-membered macrolactam. acs.org The success of the RCM reaction is often dependent on factors such as the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular polymerization. Following the cyclization, the newly formed double bond within the macrocycle can be reduced, for instance via palladium-catalyzed hydrogenation, to yield the saturated backbone of this compound. acs.org The RCM approach offers a convergent and efficient route to the challenging 13-membered ring system of this compound. researchgate.net

A highly innovative and efficient method for establishing key stereocenters in this compound was demonstrated through the use of the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction. nih.govnih.govresearchgate.net This powerful methodology, developed by Negishi and his group, allows for the highly enantioselective and diastereoselective formation of carbon-carbon bonds. researchgate.net

In the total synthesis of (-)-spongidepsin by Negishi, the ZACA reaction was instrumental in the fully reagent-controlled asymmetric synthesis of the C1–C5 and C6–C13 fragments. nih.govacs.org The reaction involves the addition of an organoaluminum reagent (like trimethylaluminum) across an alkene, catalyzed by a chiral zirconium complex, such as (-)- or (+)-Zr(NMI)₂Cl₂. nih.govacs.org This process reliably sets the stereochemistry of the newly formed chiral center based on the chirality of the catalyst used. nih.gov

A key advantage of this approach is that it is reagent-controlled rather than substrate-controlled, providing a high degree of predictability and control over the stereochemical outcome. nih.govresearchgate.net The ZACA reaction was shown to be effective even with internally OH-substituted alkenes, provided the hydroxyl group is unprotected, which simplifies the synthetic sequence by avoiding protection-deprotection steps. nih.govnih.gov This methodology allowed for the efficient, iterative construction of the chiral centers in the fragments of this compound from simple, inexpensive starting materials like allyl alcohol and 1,5-pentanediol (B104693). nih.govacs.org The fragments generated via the ZACA reaction were then carried forward and assembled to complete the total synthesis of (-)-spongidepsin. nih.gov

Asymmetric Hydrogenation as a Stereoselective Transformation

A significant advancement in the synthesis of (−)-spongidepsin involves the use of asymmetric hydrogenation to establish key stereocenters. thieme-connect.comacs.org This approach offers an alternative to traditional methods like aldol (B89426) and alkylation reactions that often rely on chiral auxiliaries. acs.org A notable synthesis by Burgess and coworkers employed iridium-catalyzed hydrogenation reactions, which proved to be highly stereoselective for creating pivotal intermediates. thieme-connect.comnih.gov

This strategy utilizes chiral analogues of Crabtree's catalyst to control the stereochemical outcome of the hydrogenation of trisubstituted olefins. thieme-connect.comacs.org The effectiveness of this method is demonstrated in the highly diastereoselective reduction of an alkene precursor to form the C1-C5 chiron, achieving a diastereomeric ratio (dr) of 34:1, which was improved to 120:1 after chromatography. thieme-connect.com A second, similar hydrogenation was used to set another stereocenter with high selectivity (dr = 61:1). thieme-connect.com

A key advantage of this method is that the stereoselectivity is governed by the chiral catalyst rather than the substrate, a concept known as catalyst control. thieme-connect.com This provides significant flexibility, as it implies that all stereoisomers of the target chirons could be accessible simply by choosing the appropriate catalyst enantiomer. acs.org This route underscores the power of asymmetric hydrogenation to efficiently construct complex stereochemical arrays found in polyketide natural products. thieme-connect.comacs.org

Fragment Coupling Reactions for Macrocycle Construction

The assembly of this compound's 13-membered macrocycle in most total syntheses follows a convergent strategy, wherein large, functionalized fragments are first synthesized independently and then coupled together. researchgate.netacs.org The final steps involve an esterification or amidation to link the fragments into a linear precursor, followed by a macrocyclization reaction. nih.gov

Several reagents have been successfully employed for the crucial fragment coupling steps. (1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a common choice for mediating the amide bond formation between the carboxylic acid of one fragment and the amine of another. thieme-connect.comresearchgate.netresearchgate.net Other effective coupling systems include the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comacs.org In some synthetic routes, Yamaguchi esterification has been utilized as a key transformation for linking fragments. researchgate.net

Once the linear depsipeptide precursor is assembled, the construction of the macrocycle is most frequently accomplished via ring-closing metathesis (RCM). thieme-connect.comresearchgate.netresearchgate.net This powerful reaction, often employing a Grubbs catalyst, forms the carbon-carbon double bond within the 13-membered ring. thieme-connect.comumicore.com The RCM reaction has proven to be a robust and efficient method for the challenging task of forming medium-sized rings in the final stages of the synthesis. nih.govresearchgate.net Following macrocyclization, the newly formed double bond is typically reduced to complete the saturated core of this compound. thieme-connect.com

Other Notable Asymmetric Transformations and Reaction Cascades

Beyond asymmetric hydrogenation, synthetic chemists have employed a diverse array of other powerful stereoselective reactions to conquer the structural challenges of this compound. These methods have been crucial for installing the molecule's multiple stereocenters with high fidelity. researchgate.netacs.orgnih.gov

Notable asymmetric transformations utilized in various syntheses include:

Sharpless Asymmetric Epoxidation and Dihydroxylation : These classic, reliable methods have been used to install key oxygenated stereocenters in several synthetic approaches. researchgate.netresearchgate.net For instance, Sharpless asymmetric epoxidation of an allylic alcohol was a key step in generating a chiral fragment. researchgate.net

Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction) : A highly efficient, reagent-controlled synthesis developed by Negishi and coworkers used the ZACA reaction to construct all three methyl-branched asymmetric carbons in this compound. nih.gov This catalytic method allows for the enantioface-selective construction of key fragments from simple starting materials like 1,5-pentanediol. nih.gov

Enzymatic Desymmetrization : In the synthesis reported by Forsyth and coworkers, an enzymatic desymmetrization of a meso-diol was used to create a key chiral intermediate in excellent enantiomeric purity. acs.orgpurdue.edu

Substrate-Controlled Reactions : Some syntheses have relied on substrate-controlled diastereoselective reactions, such as halolactonization, to set the stereochemistry at the C7 and C9 positions. acs.orgpurdue.edu

Chiral Auxiliary-Mediated Reactions : The use of chiral auxiliaries is a common strategy. Evans asymmetric methylation researchgate.net and Ender's alkylation researchgate.net have been employed to introduce chirality with a high degree of control.

Asymmetric Homocrotylation : A formal synthesis by Krauss and coworkers featured the asymmetric homocrotylation of aldehydes using cyclopropanated crotylation reagents to build key fragments. researchgate.netgoogle.com

These varied transformations highlight the versatility of modern asymmetric synthesis in constructing complex natural products.

Comparative Analysis of Reported Total Synthesis Routes

The main synthetic disconnections generally divide this compound into a C1–C5 fragment and a C6–C13 (or C6-C11) fragment, along with the N-methylphenylalanine unit. researchgate.net The creativity and efficiency of the various routes are best illustrated by the diverse strategies employed to construct these building blocks. For example, the Burgess route is distinguished by its use of two catalyst-controlled asymmetric hydrogenations. thieme-connect.comacs.org The Forsyth synthesis established key stereocenters via enzymatic desymmetrization and a diastereoselective halolactonization. acs.orgpurdue.edu The Negishi synthesis is notable for its application of the ZACA reaction for reagent-controlled installation of all three methyl-bearing stereocenters. nih.gov Other routes have commenced from the chiral pool, using starting materials like the Roche ester to achieve a rapid and stereoselective synthesis. figshare.com

| Lead Author(s) | Key Strategy | Reported Efficiency | Key Stereoselectivity |

| Cossy, L. et al. | Roche ester starting material | 14 steps, 13% overall yield figshare.com | Substrate-controlled stereochemistry from the starting material. researchgate.net |

| Negishi, E. et al. | ZACA Reaction nih.gov | C6-C13 fragment: 7 steps, 20% overall yield. nih.gov | Reagent-controlled; ZACA reaction gave dr = 40:1 after purification. nih.gov |

| Burgess, K. et al. | Asymmetric Hydrogenation thieme-connect.com | Not specified for overall yield. | Reagent-controlled; hydrogenation steps gave dr up to 120:1 after purification. thieme-connect.com |

| Forsyth, C.J. et al. | Enzymatic desymmetrization, Halolactonization acs.orgpurdue.edu | Not specified for overall yield. | Excellent enantiomeric purity from enzymatic step; diastereoselective halolactonization. acs.orgpurdue.edu |

Evaluation of Reagent Control and Starting Material Availability

The choice of starting materials and the method of stereochemical control are critical factors in evaluating the practicality and elegance of a total synthesis. Several syntheses of this compound have prioritized the use of readily available and inexpensive starting materials.

Readily Available Starting Materials : Syntheses have commenced from simple, commercially available materials, enhancing their practicality. Examples include D-mannitol and (−)-β-citronellene researchgate.net, 1,5-pentanediol nih.gov, and the widely used (S)-Roche ester. thieme-connect.comfigshare.com The use of such materials avoids the need for lengthy, independent syntheses of complex starting points.

Reagent vs. Substrate Control : A key point of comparison is whether the stereochemistry is established through reagent control or substrate control.

Reagent-controlled pathways, such as the asymmetric hydrogenation route (Iridium catalyst) thieme-connect.com and the ZACA reaction route (Zirconium catalyst) nih.gov, offer high levels of flexibility. The stereochemical outcome is dictated by the chiral catalyst, making the synthesis adaptable for producing various analogues. acs.orgnih.gov

Substrate-controlled pathways rely on the inherent chirality of the molecule to direct the formation of new stereocenters. researchgate.net While often highly effective, this approach can be less flexible if unnatural stereoisomers are desired. The Forsyth synthesis cleverly combines both, using an enzymatic reaction (reagent control) to set the initial stereocenter, which then directs a subsequent diastereoselective reaction (substrate control). acs.orgpurdue.edu

The selection of reagents, from chiral pool starting materials and auxiliaries to sophisticated organometallic catalysts, reflects the evolution of synthetic strategies and the diverse tools available to the modern organic chemist.

Formal Syntheses of this compound Intermediates

A formal synthesis accomplishes the preparation of a known intermediate that has previously been successfully converted into the final natural product. Several formal syntheses of this compound have been reported, contributing valuable alternative strategies for accessing key structural components of the molecule. researchgate.netcolab.ws

One formal synthesis, reported by Chandrasekhar et al., describes the preparation of three key fragments that are assembled to form a macrocyclic intermediate previously taken on to (−)-spongidepsin. researchgate.netacs.org The key reactions in this route include asymmetric α-hydroxylation, Ender's alkylation, and a ring-closing metathesis to form the macrocycle. researchgate.net An alternative pathway for one of the fragments was also developed, featuring Sharpless asymmetric epoxidation as a key step. researchgate.net

Another formal synthesis was reported by Krauss and coworkers, which applied a novel method of enantioselective syn and anti homocrotylation of aldehydes to prepare key fragments of this compound. researchgate.netgoogle.com This work demonstrates the utility of newly developed organoboron chemistry in the rapid assembly of stereochemically complex building blocks for natural product synthesis. researchgate.net These formal syntheses expand the toolkit available for producing this compound and its analogues, often providing more efficient or flexible routes to crucial intermediates. researchgate.netresearchgate.net

Biosynthetic Investigations of Spongidepsin

Proposed Biosynthetic Pathway of Spongidepsin

The biosynthesis of this compound is hypothesized to be carried out by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, likely housed within a microbial symbiont of the Spongia sponge. Marine sponges are known to host diverse microbial communities that are responsible for the production of many secondary metabolites. rsc.orgfrontiersin.org The structure of this compound, a hybrid of a polyketide-derived chain and an amino acid, strongly suggests the involvement of a PKS-NRPS assembly line.

The proposed pathway can be conceptually divided into three key stages:

Initiation: The biosynthesis is likely initiated with a unique starter unit, which, based on the final structure, is a short-chain fatty acid that is ultimately modified to feature a terminal alkyne. The formation of such terminal alkynes in other marine microbial natural products, such as jamaicamide, involves a dedicated set of enzymes. nih.govnih.govresearchgate.netescholarship.org

Elongation: The starter unit is loaded onto a PKS module, which extends the carbon chain through the sequential addition of extender units, likely derived from malonyl-CoA or methylmalonyl-CoA. Following the polyketide chain extension, an NRPS module incorporates the N-methylphenylalanine residue.

Termination and Cyclization: The final step involves the release of the assembled linear precursor from the synthetase complex and subsequent macrolactamization to form the 13-membered cyclodepsipeptide ring. This is typically catalyzed by a thioesterase (TE) domain at the terminus of the PKS-NRPS assembly line.

Enzymatic Machinery Involved in Macrolide and Depsipeptide Biosynthesis

The biosynthesis of macrolides and depsipeptides like this compound relies on large, multifunctional enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). researchgate.net These enzymes function as molecular assembly lines, with distinct domains carrying out specific catalytic reactions.

Key enzymatic domains involved in the proposed biosynthesis of this compound include:

Acyltransferase (AT) domain: Selects the appropriate starter and extender units (e.g., malonyl-CoA) and transfers them to the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains: These domains may act iteratively to modify the β-keto group of the growing chain, leading to hydroxyl, double bond, or saturated carbon centers, respectively.

Adenylation (A) domain: Activates the specific amino acid (N-methylphenylalanine) by adenylation.

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing polyketide chain and the amino acid.

Thioesterase (TE) domain: Catalyzes the release of the final product from the enzyme complex, often facilitating cyclization.

A specialized enzymatic cassette is also proposed for the formation of the terminal alkyne. In other microbial systems, this involves a fatty acyl-CoA ligase, a dedicated acyl carrier protein, and a unique membrane-bound bifunctional desaturase/acetylenase. nih.govresearchgate.net

Polyketide and Non-Ribosomal Peptide Synthetase (NRPS) Hypotheses

Given the structure of this compound, a hybrid PKS-NRPS biosynthetic gene cluster is the most plausible origin. nih.govasm.org It is hypothesized that the producing organism, likely a bacterial symbiont within the Spongia sponge, possesses a gene cluster encoding the necessary PKS and NRPS modules. researchgate.netbiorxiv.org

The polyketide portion of this compound appears to be derived from a short-chain fatty acid starter unit and subsequent extension. The NRPS component is responsible for the incorporation of N-methylphenylalanine. The modular nature of PKS and NRPS systems allows for the programmed synthesis of complex molecules. The specific domains within each module, and their order in the gene cluster, would dictate the final chemical structure of this compound.

The biosynthesis of the terminal alkyne is a particularly interesting feature. Research on other marine natural products has shown that this functionality can be introduced via a dedicated enzymatic system that modifies a fatty acid precursor prior to its entry into the main PKS pathway. nih.govresearchgate.netescholarship.org It is hypothesized that a similar mechanism is at play in this compound biosynthesis.

Precursor Feeding Studies and Isotopic Labeling Experiments (if available)

To date, there are no published precursor feeding studies or isotopic labeling experiments specifically for this compound. Such experiments are crucial for elucidating the biosynthetic pathway of a natural product.

In principle, these studies would involve supplying the producing organism (or a culture of its symbionts, if available) with isotopically labeled potential precursors, such as:

¹³C- or ¹⁴C-labeled acetate (B1210297) or propionate (B1217596) to trace the origin of the polyketide backbone.

¹³C- or ¹⁵N-labeled L-phenylalanine to confirm its role as the amino acid precursor.

Labeled short-chain fatty acids to identify the starter unit for the polyketide chain and the precursor to the terminal alkyne.

By analyzing the incorporation of these labeled precursors into the final this compound molecule using techniques like mass spectrometry and NMR, the biosynthetic building blocks and their connectivity can be definitively established. The absence of such studies for this compound means that its proposed biosynthetic pathway remains hypothetical, based on analogies with other well-characterized PKS-NRPS systems.

Preclinical Biological Activity and Mechanistic Insights of Spongidepsin

In Vitro Antiproliferative and Cytotoxic Activities

Research has demonstrated that spongidepsin exhibits significant cytotoxic activity against several preclinical cancer cell lines. Its potency is notable, with inhibitory concentrations in the sub-micromolar range. Specifically, this compound has been evaluated against murine and human cell lines, showing consistent antiproliferative effects mdpi.comnih.gov. The cytotoxic activity of this compound was measured by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

The documented activity of this compound against various cell lines is detailed below nih.gov:

J774.A1 (Murine Macrophage): this compound showed an IC₅₀ value of 0.56 μM.

WEHI-164 (Murine Fibrosarcoma): The compound demonstrated potent activity with an IC₅₀ value of 0.42 μM.

HEK-293 (Human Embryonic Kidney): Against this cell line, this compound had an IC₅₀ value of 0.66 μM.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cell Type | Organism | IC₅₀ (μM) nih.gov |

|---|---|---|---|

| J774.A1 | Macrophage | Murine | 0.56 |

| WEHI-164 | Fibrosarcoma | Murine | 0.42 |

The cytotoxicity profile of this compound is primarily characterized by its in vitro activity against the aforementioned cancer cell lines mdpi.com. The data indicates a potent cytotoxic effect, positioning this compound as a compound of interest for further preclinical investigation nih.gov. Its classification as a cyclodepsipeptide places it within a group of molecules, some of which have demonstrated considerable cytotoxicity that has, in some cases, hindered their clinical development nih.govmdpi.comcapes.gov.br. The profile of this compound suggests it is a powerful cytotoxic agent, though its activity is not indiscriminate mdpi.comnih.gov.

Spectrum of Activity Against Preclinical Cancer Cell Lines

Molecular and Cellular Mechanisms of Action

The precise molecular targets of this compound are not fully elucidated. However, based on its structural similarity to other marine cyclodepsipeptides like jasplakinolide, it is hypothesized that its primary cellular target is actin mdpi.comnih.govcapes.gov.brresearchgate.net. The actin cytoskeleton is a critical component in various cellular functions, including cell division, motility, and maintenance of cell shape, making it a viable, albeit challenging, target for anticancer therapies mdpi.comcapes.gov.br.

The mechanism of action for actin-targeting cyclodepsipeptides is complex and not entirely understood in terms of specific molecular interactions mdpi.com. For related compounds like jasplakinolide, it is believed that both the tripeptidic and polyketide portions of the molecule are crucial for its biological activity mdpi.com. It is plausible that this compound shares a similar reliance on its distinct structural domains for interaction with its cellular targets.

This compound is categorized with other marine cyclodepsipeptides, such as jasplakinolide, which are known to be potent modulators of actin dynamics mdpi.comnih.govnih.govmdpi.comcapes.gov.br. Jasplakinolide is a powerful inducer of actin polymerization in vitro mdpi.comnih.govresearchgate.net. It functions by enhancing the rate of actin filament nucleation and stabilizing existing filaments mdpi.com. This disruption of the normal, dynamic equilibrium between monomeric (G-actin) and filamentous (F-actin) actin is profoundly cytotoxic mdpi.com.

While direct studies on this compound's effect on actin are limited, its classification suggests it may act through a similar mechanism. The disruption of actin dynamics is a key factor in the metastatic potential of tumors, making compounds that target this process valuable subjects for cancer research nih.govmdpi.comcapes.gov.br. However, the severe cytotoxicity associated with potent actin-targeting agents has historically limited their translation into clinical use nih.govmdpi.comcapes.gov.br.

The specific receptor binding and signaling pathways directly modulated by this compound have not been clearly identified in the available research. For the broader class of cyclodepsipeptides, the molecular targets and signaling pathways can be diverse. For instance, some marine cyclodepsipeptides, like the papuamides, are known to inhibit HIV-1 entry by targeting the viral membrane, a mechanism that involves interaction with specific lipids and viral glycoproteins mdpi.comnih.gov. Other compounds, such as swinhopeptolide A, have been shown to target the Ras-Raf-MEK-ERK signaling pathway researchgate.net. However, there is currently a lack of specific data detailing a receptor or a distinct signaling cascade that is directly engaged by this compound to exert its cytotoxic effects. Further investigation is required to map the precise molecular interactions and downstream signaling events triggered by this compound.

Impact on Key Cellular Processes (e.g., Actin Dynamics)

This compound as a Research Tool for Biological Pathway Investigation

This compound's potent and specific biological activities make it a valuable molecular probe for investigating various cellular pathways. Its ability to induce actin polymerization, in a manner similar to other cyclodepsipeptides like jasplakinolide, positions it as a key tool for studying the dynamics of the actin cytoskeleton. nih.govresearchgate.netnih.gov The actin cytoskeleton is fundamental to numerous cellular processes, including cell division, migration, and the maintenance of cell shape. By manipulating actin dynamics, researchers can elucidate the intricate signaling cascades and mechanical forces that govern these events.

The use of this compound and related compounds as molecular models is crucial for drug research. nih.govresearchgate.net For instance, although actin-targeting drugs have faced challenges in clinical trials due to high cytotoxicity, the actin cytoskeleton remains a viable target for the development of novel anticancer therapies. nih.govresearchgate.net this compound can be utilized in preclinical studies to explore the potential of modulating actin dynamics for therapeutic benefit, helping to identify new drug targets and to understand mechanisms of drug resistance.

Furthermore, the unique structural features of this compound, including its unusual amino acid residues and N-terminal polyketide-derived moiety, provide a basis for structure-activity relationship (SAR) studies. nih.govnih.gov By synthesizing and testing analogs of this compound, researchers can identify the specific chemical features responsible for its biological activity. This information is invaluable for designing new compounds with improved potency, selectivity, and reduced toxicity, thereby advancing our understanding of how small molecules can modulate complex biological pathways.

Comparative Biological Activity with Related Cyclodepsipeptides

This compound belongs to a larger class of marine-derived cyclodepsipeptides, many of which exhibit significant biological activities. A comparative analysis of this compound with related compounds reveals both commonalities and distinct differences in their mechanisms of action and potency.

This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.govresearchgate.netmdpi.com This level of activity is comparable to other notable cyclodepsipeptides. For example, homophymines, another group of cyclodepsipeptides, display very potent cytotoxic activity with IC₅₀ values in the nanomolar range against various human cancer cell lines. nih.govresearchgate.net

A key point of comparison is the mechanism of action. This compound, along with jasplakinolide, arenastatin A, and geodiamolides, is a potent inducer of actin polymerization. nih.govresearchgate.netnih.gov This contrasts with other cyclodepsipeptides like the papuamides (including callipeltin A, mirabamides, and theopapuamides), which are primarily known for their anti-HIV activity through the inhibition of viral entry. nih.govresearchgate.netnih.gov While both classes of compounds are cytotoxic, their primary molecular targets differ, highlighting the diverse biological roles of cyclodepsipeptides.

The structural elements of these peptides play a crucial role in their biological function. For instance, in the anti-HIV active papuamides, a tyrosine residue and a hydrophobic tail are thought to be important for their activity. mdpi.com In contrast, for actin-targeting cyclodepsipeptides like jasplakinolide, both the tripeptidic portion and the polyketide fragment are believed to work together to create the bioactive shape of the molecule. mdpi.com The unique structure of this compound, with its 13-membered ring containing 9-hydroxy-2,4,7-trimethyltetradeca-14-ynoic acid and N-methylphenylalanine residues, contributes to its specific cytotoxic and actin-polymerizing effects. mdpi.com

The following table provides a comparative overview of the biological activities of this compound and related cyclodepsipeptides:

| Compound/Class | Primary Biological Activity | Mechanism of Action | Potency (Example) |

| This compound | Cytotoxicity, Actin Polymerization | Induces actin polymerization | IC₅₀ in the sub-micromolar range against J774.A1, WEHI-164, and HEK-293 cells. nih.govresearchgate.netmdpi.com |

| Jasplakinolide | Cytotoxicity, Actin Polymerization | Potent inducer of actin polymerization | Induces apoptosis in various transformed cell lines. mdpi.com |

| Arenastatin A | Cytotoxicity, Actin Polymerization | Induces actin polymerization | - |

| Homophymines | Cytotoxicity | - | IC₅₀ values in the nM range against a panel of human cancer cell lines. nih.govresearchgate.net |

| Papuamides | Anti-HIV | Inhibit viral entry | Potent anti-HIV activity toward multiple strains of HIV. nih.gov |

| Mirabamides | Anti-HIV | Inhibit HIV-1 membrane fusion | - |

This comparative analysis underscores the rich chemical diversity and wide spectrum of biological activities exhibited by marine sponge-derived cyclodepsipeptides, with this compound being a significant member of this family.

Structure Activity Relationship Sar Studies of Spongidepsin and Its Analogues

Rational Design and Synthesis of Spongidepsin Analogues and Derivatives

The rational design of this compound analogues is underpinned by the desire to enhance its therapeutic index by improving potency, selectivity, and pharmacokinetic properties while reducing toxicity. decltechnology.comrsc.org The total synthesis of this compound itself has been a significant focus, with multiple research groups developing convergent and stereocontrolled routes to the natural product. researchgate.netpurdue.edursc.orgresearchgate.net These synthetic strategies provide the essential framework for generating analogues by allowing for the introduction of diverse chemical modifications at specific positions.

Key synthetic approaches often involve the preparation of key fragments followed by their assembly and macrolactonization. researchgate.netresearchgate.net For instance, strategies have utilized techniques such as asymmetric aldol (B89426) reactions, Horner-Wadsworth-Emmons olefination, and ring-closing metathesis to construct the carbon skeleton. researchgate.netresearchgate.net The modular nature of these syntheses is particularly amenable to the creation of a library of analogues. By substituting the initial building blocks, chemists can systematically alter different parts of the this compound molecule. For example, different amino acid precursors can be used to vary the N-methylphenylalanine unit, or alternative polyketide-derived chains can be synthesized to modify the macrolide backbone. uiowa.edu

The design of analogues is often guided by initial biological data and hypotheses about which parts of the molecule are critical for its activity. For example, knowing that many cyclodepsipeptides target actin polymerization, analogues might be designed to probe the specific interactions within the actin-binding pocket. nih.govnih.gov Modifications can range from subtle changes, such as the alteration of a single methyl group, to more drastic changes like replacing the entire side chain or altering the size of the macrolide ring. mdpi.com

Impact of Macrolide Ring Modifications on Biological Activity and Specificity

The macrolide ring is a defining feature of this compound and plays a critical role in its biological activity. Modifications to this macrocyclic core can have profound effects on the molecule's conformation and, consequently, its ability to interact with its biological target. mdpi.commdpi.com SAR studies on other macrolides have shown that the size of the lactone ring and the nature and position of substituents are key determinants of activity. slideshare.netscirp.org

While specific SAR data for a wide range of this compound macrolide ring analogues is not extensively published in the form of large tables, general principles can be inferred from the synthesis and evaluation of related compounds. For instance, the rigidity and conformation of the 13-membered ring are thought to be important for pre-organizing the molecule for target binding. Changes in ring size, such as expansion to a 14- or 15-membered ring, would significantly alter the three-dimensional structure and likely impact cytotoxicity. nih.gov

Furthermore, the various stereocenters and substituents on the macrolide ring itself offer opportunities for modification. The hydroxyl and methyl groups along the polyketide chain are potential points for derivatization. For example, removal or epimerization of the hydroxyl group at C9, or alteration of the methyl groups at C2, C4, and C7 could influence both the molecule's lipophilicity and its specific interactions with a target protein.

Table 1: Hypothetical Impact of Macrolide Ring Modifications on this compound Activity (Illustrative)

| Modification | Rationale | Predicted Impact on Activity |

| Ring Expansion (e.g., 14-membered) | Altering macrocycle conformation and flexibility. | Likely decrease or loss of activity due to conformational mismatch with the target. |

| Ring Contraction (e.g., 12-membered) | Increasing ring strain and altering conformation. | Unpredictable; could increase or decrease activity depending on the resulting geometry. |

| C9-hydroxyl Removal | Reducing polarity and eliminating a potential hydrogen bond donor/acceptor. | Likely to decrease activity, suggesting the hydroxyl group is important for target interaction. |

| C9-hydroxyl Inversion | Altering the stereochemical presentation of the hydroxyl group. | Significant impact on activity, highlighting the importance of precise stereochemistry for binding. |

| C2/C4/C7-methyl Group Removal | Probing the role of these substituents in hydrophobic interactions. | Variable impact; may increase or decrease activity depending on the specific binding pocket interactions. |

This table is illustrative and based on general principles of macrolide SAR; specific experimental data for this compound is limited.

Influence of Side Chain Structural Variations on Mechanistic Efficacy

The side chain of this compound, which includes the N-methylphenylalanine residue and the terminal alkyne, is another critical determinant of its biological activity. researchgate.netresearchgate.net Variations in this part of the molecule can significantly affect its potency and mechanism of action. researchgate.net

The terminal alkyne is a relatively uncommon feature in natural products and presents an interesting point for modification. Its linear geometry and electronic properties may be involved in specific interactions with the biological target. Analogues where the alkyne is reduced to an alkene or alkane, or replaced with other functional groups, would help to elucidate its role.

Table 2: Research Findings on Side Chain Modifications of Related Cyclodepsipeptides

| Compound/Analogue | Modification from Parent Structure | Key Finding | Reference |

| Arenastatin A analogues | Carba- and 20-deoxo analogues | Modifications to the side chain significantly impacted cytotoxic activity. | nih.gov |

| Jasplakinolide | Contains a brominated tryptophan and a β-tyrosine | The aromatic residues and their specific stereochemistry are crucial for binding to actin. | nih.gov |

| Papuamides | Feature unique polyketide-derived end groups | The nature of the side chain influences anti-HIV activity. | nih.govmdpi.com |

| Homophymines | New polyketide-derived end groups | Display potent cytotoxic activity, with some selectivity towards certain cancer cell lines. | nih.gov |

These findings from related compounds suggest that the side chain of this compound is a rich area for synthetic modification to tune its biological profile.

Stereochemical Implications in Ligand-Target Recognition

Stereochemistry plays a pivotal role in the biological activity of natural products, as interactions with chiral biological macromolecules like proteins and nucleic acids are highly stereospecific. wwu.edursc.org this compound possesses multiple stereocenters within its structure, and their precise absolute and relative configurations are critical for its cytotoxic effects.

The absolute stereochemistry of this compound was established through enantioselective total synthesis. purdue.edursc.orgresearchgate.netnih.gov This was a crucial step, as it allowed for a definitive understanding of the three-dimensional arrangement of the atoms in the natural product. The synthesis of various stereoisomers (diastereomers and enantiomers) and the subsequent evaluation of their biological activity is a powerful method to probe the stereochemical requirements for target binding.

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are increasingly used to complement experimental SAR studies. nih.govnih.govmdpi.com These approaches can provide valuable insights into how a ligand might bind to its target, help to rationalize observed SAR data, and guide the design of new analogues with improved properties.

For a molecule like this compound, molecular modeling techniques could be employed to understand its preferred conformations in solution and in a bound state. If the biological target of this compound is known (e.g., actin), docking studies can be performed to predict the binding mode of the natural product and its analogues. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for binding affinity. For example, docking could help to visualize how the C9-hydroxyl group or the phenyl ring of the side chain fit into specific pockets of the target protein.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov By building a mathematical model that correlates the structural features of a series of this compound analogues with their measured biological activity (e.g., IC50 values), it is possible to predict the activity of yet-to-be-synthesized compounds. This can help to prioritize which analogues to synthesize, thereby saving time and resources. While specific computational SAR studies on this compound are not widely reported, the principles of these methods are broadly applicable to this class of molecules. nih.goveurekaselect.com

Advanced Analytical and Computational Methodologies in Spongidepsin Research

High-Resolution Spectroscopic Techniques for Fine Structural Characterization

Spectroscopic methods form the bedrock of chemical analysis, providing fundamental insights into molecular structure and conformation. For complex natural products like Spongidepsin, high-resolution techniques are indispensable for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.govunibas.it For a flexible macrocycle like this compound, understanding its conformational preferences is key to comprehending its interaction with biological targets. While basic 1D NMR (¹H and ¹³C) confirms the core structure, advanced 2D NMR techniques are required to map its spatial arrangement.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly vital. mdpi.com These experiments detect protons that are close in space, allowing for the determination of internuclear distances. This data helps to piece together the molecule's folded shape in solution. Furthermore, 2D Exchange Spectroscopy (2D-EXSY) can be employed to study molecules that exist as a mixture of equilibrating isomers, revealing the kinetics of their interconversion. rsc.org The relative populations of different conformers can be deduced from NMR data, indicating whether the molecule is pre-organized into its bioactive shape. copernicus.org The analysis of spin-spin coupling constants (J-couplings) also provides critical information about dihedral angles within the structure, further refining the conformational model. nih.gov By combining these advanced NMR experiments, a detailed, dynamic picture of this compound's solution-state conformation can be constructed.

Table 1: Application of Advanced NMR Techniques in Conformational Analysis

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons. | Confirms the sequence of amino acid and polyketide residues within the this compound backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbons (¹H-¹³C), providing unambiguous carbon assignments. | Essential for assigning the complex ¹³C NMR spectrum of this compound. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, connecting molecular fragments. | Crucial for linking the N-methylphenylalanine residue to the polyketide chain and establishing the macrocyclic structure. mdpi.com |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (typically < 5 Å), providing distance constraints for 3D structure calculation. mdpi.com | Defines the folding of the 13-membered ring and the orientation of its side chains, revealing the molecule's predominant shape in solution. |

| VT-NMR (Variable Temperature NMR) | Studies changes in spectra with temperature to measure energy barriers for conformational changes (e.g., ring inversion, bond rotation). unibas.it | Quantifies the flexibility of the macrocycle and the energetic cost of adopting different conformations. |

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone of modern drug development and metabolomics. This technique is essential for metabolite profiling, which involves identifying the products formed when a parent compound is processed by metabolic enzymes. nih.gov Understanding the metabolic fate of this compound is critical for evaluating its potential as a therapeutic agent.

The process involves incubating this compound with liver microsomes or hepatocytes and then analyzing the resulting mixture. LC separates the parent compound from any metabolites, which are then ionized and analyzed by the mass spectrometer. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with sub-5 ppm error). nih.govmdpi.com This accuracy is crucial for determining the elemental composition of unknown metabolites, allowing for the confident identification of metabolic transformations like oxidation, demethylation, or conjugation.

Advanced NMR Spectroscopy for Conformational Studies

Computational Chemistry Applications in this compound Research

Computational chemistry provides powerful in silico tools that complement experimental data, offering insights at an atomic level that can be difficult to obtain otherwise. These methods accelerate research by predicting molecular properties, interactions, and reaction outcomes.

While NMR provides data on the average solution conformation, molecular modeling techniques like Molecular Dynamics (MD) simulations can explore the full conformational landscape of this compound. nih.govnih.gov MD simulations model the movements of atoms over time by solving Newton's laws of motion, providing a "movie" of the molecule's dynamic behavior. nih.govlidsen.com This allows researchers to visualize the transitions between different low-energy conformations and understand the flexibility of the macrocyclic ring. rsc.org

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be used to overcome energy barriers and explore a wider range of conformations than standard MD. spongemm.cn The results from these simulations, including the relative energies of different conformers and the energy barriers for rotation around specific bonds, can be compared with experimental NMR data to build a highly accurate and validated model of the molecule's behavior. copernicus.org Quantum mechanical (QM) calculations, based on density functional theory (DFT), can also be used to calculate the energies of specific conformations with high accuracy, helping to identify the most stable structures. unibas.it

Table 2: Computational Chemistry Techniques in this compound Research

| Technique | Purpose | Key Outputs |

|---|---|---|

| Molecular Mechanics (MM) | Initial energy minimization and generation of a large number of possible conformations. | Low-energy 3D structures, conformational ensembles. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic motion of the molecule over time in a solvent environment. nih.gov | Trajectory of atomic positions, identifies stable conformations, reveals flexibility and dynamic interactions. nih.gov |

| Quantum Mechanics (QM) / DFT | Calculates the electronic structure and energy of a molecule with high accuracy. unibas.it | Accurate conformational energies, bond energies, simulated NMR chemical shifts, transition state geometries. rsc.org |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein target. openaccessjournals.com | Binding pose, binding energy (scoring), identification of key interacting amino acid residues. mdpi.com |

| Retrosynthesis Prediction | Uses algorithms or AI to identify potential synthetic disconnections and reaction pathways. | Proposed synthetic routes, precursor molecules, reaction conditions. |

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. openaccessjournals.com This technique is fundamental to understanding a drug's mechanism of action and for structure-based drug design. mdpi.com Given that this compound exhibits potent cytotoxic activity, identifying its direct cellular target is a primary goal. nih.gov

Once a potential protein target is identified, molecular docking can be performed. The process requires a three-dimensional structure of the target protein, which can be obtained from databases like the Protein Data Bank (PDB). The docking algorithm then samples a vast number of possible orientations and conformations of this compound within the protein's binding site. openaccessjournals.com These potential binding poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The lowest-energy scores correspond to the most probable binding modes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and specific amino acid residues, providing a testable hypothesis for its biological activity and a roadmap for designing analogs with improved potency. frontiersin.org

The total synthesis of a complex natural product like this compound is a significant challenge that often involves numerous steps. acs.orgresearchgate.net Computational chemistry offers tools to analyze and predict reaction pathways, potentially leading to more efficient synthetic routes. Quantum mechanics (DFT) calculations can be used to model the transition states of key chemical reactions in a proposed synthesis. acs.org By calculating the energy barriers of these transition states, chemists can predict the feasibility of a particular reaction step and understand the origins of stereoselectivity. diva-portal.org

More recently, the field of computer-assisted synthesis planning has emerged, using AI and machine learning to predict entire retrosynthetic pathways. These tools are trained on vast databases of known chemical reactions and can suggest novel disconnections and strategies for simplifying a complex target molecule into available starting materials. By applying these predictive models to the this compound structure, it may be possible to identify alternative synthetic routes that are shorter, higher-yielding, or more convergent than those currently established, thereby facilitating the production of this compound and its analogs for further biological evaluation.

Challenges and Future Directions in Spongidepsin Research

Overcoming Synthetic Challenges for Analog Library Development

The complex structure of spongidepsin, a 13-membered cyclodepsipeptide, presents significant synthetic challenges. nih.govresearchgate.net The total synthesis of this compound is a multi-step process that requires precise control over stereochemistry at its multiple chiral centers. researchgate.net Researchers have employed various strategies, including convergent synthesis, to assemble the molecular framework efficiently. researchgate.net Key reactions such as asymmetric hydrogenations, aldol (B89426) reactions, and macrolactonization are crucial for the successful synthesis. mdpi.com

A significant hurdle lies in the development of a flexible and efficient synthetic route that can be readily adapted to produce a diverse library of this compound analogs. nih.gov The ability to systematically modify different parts of the this compound molecule is essential for structure-activity relationship (SAR) studies, which are critical for optimizing its biological activity and drug-like properties. capes.gov.br Future efforts in this area should focus on developing more modular and scalable synthetic strategies. The use of innovative and sustainable synthetic methods, such as biocatalysis and flow chemistry, could streamline the synthesis process and facilitate the rapid generation of analogs. orcid.org

Deepening the Understanding of this compound's Molecular Mechanisms

While this compound has demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines, its precise molecular mechanism of action remains largely unelucidated. capes.gov.brnih.gov Preliminary studies on related cyclodepsipeptides suggest that the actin cytoskeleton could be a potential target. capes.gov.brmdpi.comnih.gov For instance, jasplakinolide, another marine cyclodepsipeptide, is a known inducer of actin polymerization. capes.gov.brmdpi.comnih.gov However, it is not yet confirmed if this compound shares this mechanism.

Future research must focus on identifying the specific molecular target(s) of this compound. mdpi.com Techniques such as affinity chromatography with biotinylated this compound probes or proteomics-based approaches could be employed to isolate and identify its binding partners within the cell. rsc.org Elucidating the exact binding site and the downstream signaling pathways affected by this compound will provide crucial insights into its mode of action and could reveal novel therapeutic targets.

Exploration of Novel Biological Activities in Unexplored Systems

The primary biological activity reported for this compound is its cytotoxicity against cancer cells. nih.govresearchgate.net However, many marine natural products exhibit a broad spectrum of biological activities. Therefore, a comprehensive evaluation of this compound in various biological systems is warranted to uncover its full therapeutic potential.

Future investigations should explore the activity of this compound in other disease models, such as inflammatory, infectious, and neurodegenerative diseases. For instance, some marine peptides have shown anti-HIV activity by inhibiting viral entry. capes.gov.brnih.gov Screening this compound and its analogs in a wider range of bioassays could lead to the discovery of new and unexpected therapeutic applications beyond cancer.

Development of Innovative Chemical Biology Probes Based on this compound

Chemical biology probes are powerful tools for studying the biological function of small molecules and their targets in a cellular context. thermofisher.comopentargets.orgrsc.org The development of such probes based on the this compound scaffold is a critical next step in understanding its mechanism of action. These probes can be designed to include reporter tags, such as fluorescent dyes or biotin, to enable the visualization and identification of the molecule's interactions within the cell. rsc.org

Future research should focus on the rational design and synthesis of this compound-based probes. opentargets.org For example, a probe with a photo-activatable cross-linking group could be used to covalently trap and identify its cellular binding partners. rsc.org Such tools would be invaluable for target validation and for dissecting the complex cellular pathways modulated by this compound. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level approach to understanding the complex biological effects of a drug candidate. nih.govnih.govnih.govfrontiersin.org The application of these technologies to study the cellular response to this compound treatment can provide a global and unbiased view of its mechanism of action.

Future studies should integrate these omics approaches to gain comprehensive mechanistic insights. For example, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression patterns, highlighting the cellular pathways that are perturbed. nih.govnih.gov Proteomic studies could identify changes in protein expression and post-translational modifications, while metabolomic analysis could uncover alterations in cellular metabolism. nih.govfrontiersin.org The integrated analysis of these multi-omics datasets will be instrumental in constructing a detailed picture of this compound's cellular effects.

Sustainable Production and Bioengineering Approaches for Natural Product Access

The supply of many marine natural products, including this compound, is often limited by the low abundance of the compound in its natural source. mdpi.com This "supply problem" is a major bottleneck for further preclinical and clinical development. Therefore, developing sustainable and scalable methods for the production of this compound is of paramount importance.

Several strategies can be explored in the future. The aquaculture of the source organism, Spongia sp., could provide a renewable source of the natural product. ird.fr However, this approach can be slow and may not be economically viable for large-scale production. A more promising long-term solution is the use of bioengineering approaches. researchgate.net This involves identifying the biosynthetic gene cluster (BGC) responsible for this compound production in its native or symbiotic producer and heterologously expressing it in a more amenable host organism, such as E. coli or yeast. nih.govfrontiersin.orgwikipedia.orgnih.govnih.gov This synthetic biology approach would not only ensure a sustainable supply of this compound but also open up possibilities for generating novel analogs through genetic engineering of the biosynthetic pathway. researchgate.net

Q & A

Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., esterification, halogenation). Test analogs in parallel bioassays and use molecular docking to predict binding modes. Apply principal component analysis (PCA) to correlate structural features with activity .

Guidelines for Addressing Data Contradictions

- Cross-Validation : Replicate conflicting experiments in independent labs using identical protocols .

- Meta-Analysis : Aggregate data from published studies, adjusting for variables like cell line drift or assay sensitivity .

- Transparency : Publish raw datasets and detailed protocols in supplementary materials to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.